molecular formula C14H12N6O2S B2874149 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115976-42-5

2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2874149
CAS No.: 1115976-42-5
M. Wt: 328.35
InChI Key: VACVAKLSXQEIDZ-UHFFFAOYSA-N
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Description

The compound 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide (hereafter referred to as the "target compound") is a heterocyclic hybrid featuring a dihydropyrimidinone core linked via a thioether bridge to an acetamide group substituted with a 1,2,4-triazole moiety. This article provides a systematic comparison of its structural, synthetic, and physicochemical properties with analogous compounds reported in the literature.

Properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S/c21-11-6-10(9-4-2-1-3-5-9)17-14(19-11)23-7-12(22)18-13-15-8-16-20-13/h1-6,8H,7H2,(H,17,19,21)(H2,15,16,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACVAKLSXQEIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the piperidine and carboxamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The target compound’s phenyl group at C4 of the pyrimidinone core distinguishes it from analogs with amino () or methyl () substituents, which may influence electronic properties and binding interactions.
  • Yields for analogs range from 50% to 90%, influenced by reaction conditions and steric/electronic effects of substituents.

Physicochemical Properties

Melting points (mp) and spectral data reflect structural differences:

Table 2: Physicochemical Properties of Selected Compounds
Compound Name / ID (Reference) Melting Point (°C) Recrystallization Solvent Key Spectral Data (1H-NMR)
Target Compound Not reported Not reported Not reported
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 182–184 H2O:EtOH (1:1) δ 12.50 (NH), 7.82 (pyridinyl-H)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) 196–198 Ethanol δ 10.01 (NHCO), 4.01 (CH2Ph)
2-[[5-[[(1,6-Dihydro-6-oxo-1-phenyl-3-pyridazinyl)oxy]methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-(2,6-dimethylphenyl)acetamide Not reported Not reported Molecular mass: 490.58 g/mol

Key Observations :

  • Higher melting points (e.g., 230°C for dichlorophenyl analog ) correlate with increased molecular rigidity or polar substituents.

Key Observations :

  • The anti-inflammatory lead compound () shares a triazole-thioacetamide scaffold but differs in substituents, highlighting the role of the aryl group in modulating activity.
  • VUAA1 () demonstrates calmodulin interactions, suggesting the target compound’s triazole moiety may similarly influence intracellular signaling pathways.

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